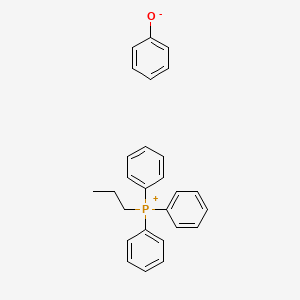

Triphenylpropylphosphonium phenolate

Description

Contextualization within Quaternary Phosphonium (B103445) Salt Chemistry

Quaternary phosphonium salts are a class of organic compounds characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. wikipedia.org These salts, with the general formula [PR₄]⁺X⁻, are analogues of quaternary ammonium (B1175870) salts and have found widespread application in various chemical transformations. wikipedia.orgresearchgate.net The synthesis of these salts is often straightforward, typically involving the alkylation of a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), with an alkyl halide. wikipedia.org For instance, the reaction of triphenylphosphine with an appropriate propyl halide yields the triphenylpropylphosphonium cation. nih.gov

The versatility of quaternary phosphonium salts stems from their utility as phase-transfer catalysts, where they facilitate the reaction between reactants in immiscible phases. researchgate.net They are also precursors to valuable reagents in organic synthesis, most notably the Wittig reagents, which are formed by the deprotonation of a phosphonium salt and are instrumental in the formation of alkenes from carbonyl compounds. wikipedia.orgyoutube.com Furthermore, their thermal stability and tunable solubility make them suitable for use as ionic liquids and as supporting structures in materials science. nih.gov Triphenylpropylphosphonium phenolate (B1203915), as a specific member of this class, inherits these general characteristics while also possessing unique attributes conferred by its phenolate counterion.

Distinctive Features and Zwitterionic Nature of Phenolate Counterions

The phenolate counterion in triphenylpropylphosphonium phenolate imparts a significant and distinctive feature to the compound: a pronounced zwitterionic character. A zwitterion is a neutral molecule that possesses both a positive and a negative charge at different locations within the same molecule. numberanalytics.com In the case of phosphonium phenolates, the positive charge resides on the phosphorus atom of the triphenylpropylphosphonium cation, while the negative charge is on the oxygen atom of the phenolate anion. bohrium.comresearchgate.net

This zwitterionic nature arises from the intramolecular acid-base interaction between the phenolic hydroxyl group and the basic phosphine. The formation of stable phosphonium phenolate zwitterions has been achieved through methods such as the conjugate addition of a (diphenylphosphino)phenol to a Michael acceptor or the reaction of a (diphenylphosphino)phenol derivative with an epoxide. bohrium.comresearchgate.netbeilstein-journals.orgchemrxiv.org These reactions result in the formation of a covalent bond between the phosphorus and an alkyl chain, with a simultaneous deprotonation of the phenolic hydroxyl group to form the phenolate. bohrium.comresearchgate.net

The bonding in these zwitterions is complex and can be described by resonance structures, including an ylidic form where a double bond exists between the phosphorus and an adjacent carbon atom. wikipedia.orgbohrium.comresearchgate.net This delocalization of charge influences the compound's reactivity, solubility, and spectroscopic properties. For instance, phosphonium phenolates often exhibit negative solvatochromism, meaning their UV-vis absorption maximum shifts to a shorter wavelength as the polarity of the solvent increases. researchgate.netchemrxiv.org This behavior is indicative of a less polar ground state compared to the excited state, a characteristic feature of zwitterionic compounds.

Table 1: Spectroscopic Data for a Representative Phosphonium Phenolate Zwitterion chemrxiv.org

| Spectroscopic Technique | Characteristic Signals |

| ¹H NMR | A characteristic doublet of doublets in the range of 6.10 to 6.15 ppm for the proton at position 5 of the phenolate ring, showing coupling to both a neighboring proton and the phosphorus atom. |

| ¹³C NMR | Significant downfield shifts for the carbon atoms of the phenolate ring, particularly the carbon bearing the oxygen atom. |

| ³¹P NMR | A distinct signal in the phosphorus NMR spectrum confirming the formation of the phosphonium center. |

| UV-Vis | An absorption maximum that is sensitive to the polarity of the solvent. |

Note: The data presented is for a 2,4-di-tert-butyl-6-(diphenylphosphino)phenol-derived zwitterion and is illustrative of the types of spectroscopic features expected for phosphonium phenolates.

Historical Development and Evolution of Phosphonium Phenolate Research

The study of phosphonium salts has a rich history, with early research focusing on their synthesis and basic reactivity. The development of the Wittig reaction in the mid-20th century, which utilizes phosphonium ylides, marked a significant milestone and brought widespread attention to this class of compounds. numberanalytics.com Ylides are neutral, dipolar molecules and can be considered a special class of zwitterions. wikipedia.org The initial research into phosphonium ylides laid the conceptual groundwork for understanding related zwitterionic phosphorus compounds. youtube.comnumberanalytics.com

The specific exploration of phosphonium phenolates as distinct chemical entities is a more recent development. The interest in these compounds has been driven by the desire to create novel catalysts and materials with tailored properties. Researchers have investigated the synthesis of phosphonium phenolates through various routes, including the phospha-Michael reaction, which involves the addition of a phosphine to an activated alkene, and the reaction of phosphines with epoxides in the presence of a phenol (B47542). bohrium.comresearchgate.netbeilstein-journals.orgchemrxiv.org

Recent studies have focused on the detailed characterization of phosphonium phenolate zwitterions using techniques such as X-ray crystallography and NMR spectroscopy to elucidate their precise molecular structure and bonding. bohrium.comresearchgate.net These investigations have confirmed the significant contribution of the ylidic resonance structure and have provided insights into the factors governing their stability and reactivity. bohrium.comresearchgate.net The evolution of this research area highlights a trend towards the rational design of functional molecules, where the unique properties of the phosphonium phenolate moiety are harnessed for specific applications in catalysis and materials science.

Structure

3D Structure of Parent

Properties

CAS No. |

94231-07-9 |

|---|---|

Molecular Formula |

C27H27OP |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

triphenyl(propyl)phosphanium;phenoxide |

InChI |

InChI=1S/C21H22P.C6H6O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-6-4-2-1-3-5-6/h3-17H,2,18H2,1H3;1-5,7H/q+1;/p-1 |

InChI Key |

IKIHQYHAXWEILE-UHFFFAOYSA-M |

Canonical SMILES |

CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Pathways Toward Triphenylpropylphosphonium Phenolate

Phospha-Michael Addition Strategy

The Phospha-Michael addition represents a powerful and elegant method for the synthesis of phosphonium (B103445) phenolate (B1203915) zwitterions in a single step. This pathway involves the conjugate addition of a strategically designed phosphinophenol precursor to a suitable Michael acceptor, leading directly to the zwitterionic product.

Precursor Selection and Reaction Optimization for Zwitterion Formation

The success of the Phospha-Michael addition strategy is critically dependent on the appropriate selection of precursors. The typical phosphine (B1218219) precursor is a phenol-substituted phosphine, such as 2,4-di-tert-butyl-6-(diphenylphosphino)phenol. chemrxiv.org This molecule uniquely combines the nucleophilic phosphine center and the acidic phenolic proton within the same structure, facilitating an intramolecular proton transfer.

The choice of the Michael acceptor is also crucial and dictates the structure of the resulting zwitterion. A variety of acceptors can be employed, including those with carbonyl-based electron-withdrawing groups like methyl acrylate and acrylamide, as well as others like acrylonitrile (B1666552). smolecule.comprepchem.com The electrophilicity of the Michael acceptor influences the reaction rate, with stronger acceptors generally reacting faster. chemrxiv.org The reactions are typically performed at room temperature, and the modularity of this approach allows for the synthesis of a diverse range of stable phosphonium phenolate zwitterions by simply varying the Michael acceptor. chemrxiv.orgprepchem.com While acceptors like methyl acrylate and acrylonitrile react efficiently, poorer Michael acceptors such as methyl methacrylate may form the zwitterion without leading to a pure, isolable product. researchgate.net

Elucidation of Formation Kinetics and Rate-Determining Steps

The kinetics are often monitored using UV-Vis spectroscopy, tracking the appearance of the characteristic absorption band of the phosphonium phenolate product around 350-360 nm. acs.org The reaction follows second-order kinetics. The rate constants are highly dependent on the Michael acceptor and the solvent used. acs.org

Below is a table summarizing the second-order rate constants for the formation of phosphonium phenolate zwitterions with different Michael acceptors in chloroform (B151607) and methanol at 23 °C.

| Michael Acceptor | Solvent | Second-Order Rate Constant (k) [L mol⁻¹ s⁻¹] |

|---|---|---|

| Methyl Acrylate | Chloroform | 1.4 x 10⁻² |

| Methyl Acrylate | Methanol | 1.1 x 10⁻³ |

| Acrylamide | Chloroform | 4.0 x 10⁻⁴ |

| Acrylamide | Methanol | 2.0 x 10⁻⁴ |

| Acrylonitrile | Chloroform | < 1.0 x 10⁻⁶ |

| Acrylonitrile | Methanol | 1.5 x 10⁻³ |

Data sourced from kinetic studies on the Phospha-Michael addition. acs.org

Solvent Effects on Proton Transfer Mechanisms in Zwitterion Synthesis

In aprotic solvents like chloroform, the proton transfer is believed to occur via an intramolecular pathway. prepchem.com For Michael acceptors containing a carbonyl group (e.g., methyl acrylate, acrylamide), a preorganization of the reactants is proposed, where the phenolic hydroxyl group forms a hydrogen bond with the carbonyl oxygen. This arrangement facilitates a direct and relatively fast proton transfer from the phenol (B47542) to the carbanion, stabilizing the intermediate. smolecule.comprepchem.com Michael acceptors like acrylonitrile, which cannot form such a preorganized structure, are hardly reactive in chloroform because this efficient intramolecular proton transfer pathway is unavailable. prepchem.comnih.gov

In contrast, in protic solvents such as methanol, an intermolecular proton transfer mechanism dominates. prepchem.com The solvent molecules themselves act as proton donors, readily stabilizing the carbanion intermediate as it forms. This solvent-mediated pathway allows Michael acceptors that are unreactive in aprotic solvents, like acrylonitrile, to form the corresponding phosphonium phenolate zwitterion at a reasonable rate. prepchem.com For carbonyl-containing acceptors that benefit from preorganization in aprotic media, the reaction in methanol can be slower because the solvent disrupts the intramolecular hydrogen bonding that facilitates the direct proton transfer. chemrxiv.org

Phosphine Alkylation and Subsequent Phenolate Anion Formation

An alternative, two-step synthesis of triphenylpropylphosphonium phenolate involves the initial formation of a triphenylpropylphosphonium halide salt, followed by a counterion exchange to introduce the phenolate anion.

Alkylation of Triphenylphosphine (B44618) with Propyl Halides

The first step is the quaternization of triphenylphosphine through a nucleophilic substitution reaction with a propyl halide, typically 1-bromopropane or 1-iodopropane. This reaction proceeds via a classic SN2 mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion. smolecule.com

The reaction is generally carried out by heating the reactants, often under reflux, in a suitable solvent such as toluene or xylene, or even without a solvent. smolecule.comacs.org Microwave-assisted synthesis has also been shown to dramatically reduce reaction times from hours to minutes while achieving high yields. smolecule.com The product of this reaction is triphenylpropylphosphonium bromide (or iodide), a stable quaternary phosphonium salt.

Counterion Exchange and Phenolate Salt Generation

Once the triphenylpropylphosphonium halide salt is isolated, the final step is to replace the halide anion with a phenolate anion. This is typically achieved through a salt metathesis or ion exchange reaction. wikipedia.org

A common method involves reacting the triphenylpropylphosphonium halide with a phenoxide salt, such as sodium phenoxide (NaOC₆H₅). wikipedia.org The reaction is driven by the precipitation of the inorganic salt byproduct (e.g., NaCl or NaBr) in a solvent where it has low solubility, while the desired this compound remains in solution. wikipedia.org The choice of solvent is critical to ensure the selective precipitation of the inorganic halide salt.

An alternative approach is to use an anion exchange resin. nih.gov A solution of the crude phosphonium halide can be passed through a column packed with a resin that has been pre-loaded with phenolate anions. The halide ions are captured by the resin, and the eluent contains the desired phosphonium phenolate product. This method allows for a clean separation and purification of the target compound. google.com

Metal-Free Synthetic Routes via Aryl Bromide-Phenol Reactions

A significant advancement in the synthesis of aryltriphenylphosphonium salts is the development of a metal-free method that utilizes the reaction of triphenylphosphine with aryl bromides in refluxing phenol. acs.org This approach provides a more environmentally benign and cost-effective alternative to traditional metal-catalyzed methods.

The reaction proceeds by heating a mixture of the aryl bromide and triphenylphosphine in phenol, which serves as both the solvent and a reagent. The elevated temperature, typically around the boiling point of phenol (182 °C), is sufficient to drive the reaction without the need for a metal catalyst. acs.org This temperature is comparable to that used in some nickel-catalyzed methods. acs.org

The proposed mechanism for this transformation is a two-step addition-elimination process. In the initial step, the nucleophilic triphenylphosphine attacks the aryl bromide. This is followed by a fast elimination step to yield the aryltriphenylphosphonium salt. While the isolated products are typically aryltriphenylphosphonium bromides, the reaction environment, being rich in phenol, suggests the in-situ presence of phenolate ions which can act as counter-ions. acs.org

A key advantage of this metal-free approach is its tolerance to a variety of functional groups on the aryl bromide. The reaction has been shown to be successful with substrates bearing hydroxymethyl, hydroxyphenyl, and carboxyl groups, allowing for the synthesis of multifunctional aryltriphenylphosphonium salts. acs.org This versatility is a significant improvement over many metal-catalyzed reactions which can be sensitive to such functionalities.

The following table summarizes the scope of the reaction with various substituted aryl bromides:

| Aryl Bromide | Product | Yield (%) |

| 4-Bromobenzyl alcohol | (4-(hydroxymethyl)phenyl)triphenylphosphonium bromide | 74 |

| 4-Bromo-3-(hydroxymethyl)phenol | (4-hydroxy-3-(hydroxymethyl)phenyl)triphenylphosphonium bromide | 60 |

| 4-Bromobenzoic acid | (4-carboxyphenyl)triphenylphosphonium bromide | 85 |

| 1,4-Dibromobenzene | (4-bromophenyl)triphenylphosphonium bromide | 29 |

| 1,4-Dibromobenzene | 1,4-phenylenebis(triphenylphosphonium) bromide | 7 |

This table presents data on the metal-free synthesis of various aryltriphenylphosphonium bromides, highlighting the yields obtained from different starting aryl bromides.

Alternative Synthetic Pathways and Modular Approaches

Beyond the direct arylation methods, a range of alternative and modular synthetic pathways exist for the preparation of phosphonium salts. These approaches offer flexibility in introducing various organic moieties and functional groups, allowing for the construction of a diverse library of phosphonium salts.

One common modular approach involves the quaternization of triphenylphosphine with alkyl halides. This classic SN2 reaction is straightforward and high-yielding for primary and some secondary alkyl halides. The phosphonium salt is typically formed by heating the reactants in a non-polar solvent, after which the product precipitates upon cooling. This method allows for the straightforward introduction of a propyl group to form a triphenylpropylphosphonium cation.

Another versatile and modular method for phosphonium salt synthesis starts from alcohols. organic-chemistry.orgnih.gov For instance, benzyl and heteroaryl alcohols can be converted into their corresponding triphenylphosphonium salts using trimethylsilyl bromide (TMSBr) and triphenylphosphine. organic-chemistry.orgnih.gov This can be performed as a one-pot reaction with sequential addition of the reagents, providing high yields for alcohols with electron-neutral or electron-withdrawing substituents. organic-chemistry.orgnih.gov An alternative one-step procedure involves mixing the alcohol, TMSBr, and triphenylphosphine directly, which is more suitable for acid-sensitive substrates. organic-chemistry.orgnih.gov

The phospha-Michael reaction represents another modular approach, leading to the formation of phosphonium phenolate zwitterions. chemrxiv.org In this reaction, a phosphinophenol compound undergoes a conjugate addition to a Michael acceptor, such as an acrylate or acrylonitrile. chemrxiv.org This process is highly modular, as the nature of the resulting zwitterion can be readily varied by changing the Michael acceptor. chemrxiv.org

Furthermore, the synthesis of thiophosphonium salts through the direct coupling of thiols, aldehydes, and triphenylphosphine in the presence of triflic acid showcases a multicomponent, modular strategy. nih.gov This metal-free, one-pot reaction allows for the efficient construction of a diverse range of thiophosphonium salts with high yields. nih.gov

The anion of the phosphonium salt can also be readily exchanged in a modular fashion. For instance, phosphonium halides can be converted to other salts, such as those with a phenolate counter-ion, through anion exchange reactions. nih.gov This allows for the fine-tuning of the properties of the phosphonium salt for specific applications.

The following table provides a comparative overview of these alternative and modular synthetic approaches:

| Synthetic Approach | Starting Materials | Key Features |

| Alkylation of Triphenylphosphine | Alkyl halide, Triphenylphosphine | SN2 reaction, suitable for primary and secondary alkyl halides. |

| From Alcohols | Alcohol, TMSBr, Triphenylphosphine | One-pot procedures, tolerant of various functional groups. organic-chemistry.orgnih.gov |

| Phospha-Michael Reaction | Phosphinophenol, Michael acceptor | Forms zwitterionic phosphonium phenolates, highly modular. chemrxiv.org |

| Multicomponent Coupling | Thiol, Aldehyde, Triphenylphosphine, Acid | One-pot, metal-free synthesis of thiophosphonium salts. nih.gov |

| Anion Exchange | Phosphonium halide, Source of new anion | Allows for modification of the phosphonium salt's counter-ion. nih.gov |

This table summarizes various alternative and modular approaches for the synthesis of phosphonium salts, outlining the starting materials and key characteristics of each method.

Fundamental Reactivity and Mechanistic Investigations of Triphenylpropylphosphonium Phenolate

Zwitterion Reactivity: Electron Distribution and Resonance Structures

The defining characteristic of triphenylpropylphosphonium phenolate (B1203915) is its zwitterionic nature, featuring a positively charged phosphorus atom and a negatively charged oxygen atom on the phenolate ring. The bonding and electron distribution in such phosphonium (B103445) phenolate zwitterions have been investigated using NMR and UV-Vis spectroscopies, as well as single-crystal X-ray analysis chemrxiv.org. These studies reveal that the molecule's ground state is not solely represented by a simple ionic pair but is a hybrid of resonance structures.

The electronic properties of these zwitterions are also reflected in their interaction with solvents. Many phosphonium phenolates exhibit negative solvatochromism, meaning the wavelength of maximum absorption in their UV-Vis spectrum shifts to a shorter wavelength (a blue shift) as the polarity of the solvent increases chemrxiv.org. This behavior is indicative of a ground state that is more polar than the excited state, a common feature for zwitterionic compounds with significant charge separation.

| Analytical Technique | Key Finding for Phosphonium Phenolate Zwitterions | Citation |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Provides evidence for the molecular structure and the electronic environment around the phosphorus and carbon atoms, supporting the zwitterionic and ylidic character. | chemrxiv.org |

| UV-Vis Spectroscopy | Shows characteristic absorptions and negative solvatochromism, indicating a highly polar ground state. | chemrxiv.org |

| Single-Crystal X-ray Crystallography | Confirms the solid-state structure and reveals bond lengths and angles consistent with a significant contribution from an ylidic resonance form. | chemrxiv.org |

Role of the Phenolate Anion in Proton Transfer Processes

The phenolate anion is a fundamental component of the zwitterion's reactivity, primarily serving as an internal base for proton transfer reactions. The transfer of protons is a critical step in many chemical and biological processes, often occurring through concerted proton-electron transfer (CPET) pathways nih.govresearchgate.net. In the context of triphenylpropylphosphonium phenolate, the phenolate oxygen is the active site for accepting a proton.

In a stepwise mechanism, a phenol (B47542) can first be oxidized to a highly acidic radical cation before deprotonating, or it can first deprotonate to a phenolate which is then oxidized dtu.dk. The phenolate moiety in this compound provides a built-in basic site, facilitating intramolecular or intermolecular proton abstraction, which is crucial for the formation of intermediates like phosphorus ylides.

Phosphorus Ylide Formation and Intermediacy

A cornerstone of the reactivity of triphenylpropylphosphonium derivatives is the formation of phosphorus ylides, also known as Wittig reagents libretexts.org. An ylide is a species with adjacent positive and negative charges, and phosphorus ylides are versatile nucleophiles used extensively in organic synthesis libretexts.org.

The formation of a phosphorus ylide begins with the deprotonation of a phosphonium salt youtube.com. The positive charge on the phosphorus atom increases the acidity of the protons on the adjacent carbon atom (the α-carbon) of the alkyl chain youtube.com. Typically, a strong external base, such as butyllithium, is required to abstract this weakly acidic proton openstax.org.

However, in this compound, the basic phenolate anion is positioned to act as an intramolecular base. This internal base can abstract a proton from the propyl chain, most readily from the α-carbon, to generate the corresponding phosphorus ylide intermediate. The presence of an internal base obviates the need for a strong external base, a feature seen in other systems where an electron-withdrawing group on the α-carbon increases its acidity, allowing for deprotonation by weaker bases like sodium hydroxide (B78521) youtube.com.

Once formed, the phosphorus ylide is a powerful nucleophile, with the negative charge concentrated on the α-carbon libretexts.org. This nucleophilic carbon can attack a wide range of electrophiles, with its most notable application being the Wittig reaction openstax.org.

In a Wittig reaction, the ylide reacts with an aldehyde or a ketone libretexts.org. The nucleophilic ylide carbon attacks the electrophilic carbonyl carbon, leading to a four-membered cyclic intermediate known as an oxaphosphetane libretexts.org. This intermediate is typically unstable and spontaneously decomposes to yield two products: an alkene and triphenylphosphine (B44618) oxide libretexts.orgopenstax.org. A major advantage of this reaction is that the double bond in the resulting alkene is formed precisely where the carbonyl group was located, offering excellent regiochemical control libretexts.org. This transformation pathway highlights the synthetic utility of the ylide intermediate derived from this compound.

Nucleophilic and Basic Characteristics in Organic Transformations

The chemical personality of this compound is distinctly dual-natured. It simultaneously possesses basic and nucleophilic characteristics, which can be harnessed in various organic transformations.

Basicity: The phenolate anion is a Brønsted-Lowry base, capable of abstracting protons. This basicity is fundamental to its ability to catalyze reactions requiring a basic site or to initiate processes like ylide formation through intramolecular proton transfer chemrxiv.orgdtu.dk.

Nucleophilicity: The compound displays nucleophilicity at two potential sites. The phenolate oxygen itself can act as a nucleophile. However, the more synthetically powerful nucleophile is the α-carbon of the phosphorus ylide intermediate that forms upon intramolecular proton transfer libretexts.org. This "umpolung" or reversal of polarity at the α-carbon transforms it from an electrophilic center (in the phosphonium salt) to a potent carbanionic nucleophile (in the ylide), which is central to reactions like the Wittig synthesis libretexts.org.

Interaction Mechanisms with Diverse Chemical Environments

The reactivity of this compound is significantly influenced by its chemical surroundings, particularly the solvent. The compound's zwitterionic and ylidic character means its electronic structure is sensitive to solvent polarity.

Studies on related phosphonium phenolates have demonstrated that these molecules are hardly reactive in non-polar, aprotic solvents like chloroform (B151607) for certain reactions chemrxiv.org. In contrast, in polar, protic solvents such as methanol, the reaction proceeds more readily chemrxiv.org. This is because protic solvents can actively participate in the reaction mechanism, for example, by facilitating the crucial proton transfer steps that may be rate-limiting in aprotic environments chemrxiv.org. This behavior underscores the importance of the solvent in mediating the delicate balance of proton transfer and nucleophilic attack that defines the compound's reactivity.

| Solvent Type | Effect on Phosphonium Phenolate Reactivity | Citation |

|---|---|---|

| Aprotic (e.g., Chloroform) | The ylidic resonance structure has a more significant contribution. Certain reactions that depend on facile proton transfer may be slow. | chemrxiv.org |

| Protic (e.g., Methanol) | The solvent can facilitate proton transfer steps, accelerating reactions that are otherwise slow in aprotic media. | chemrxiv.org |

Molecular-Level Interactions with Bilayer Mimics (e.g., membranes)

The interaction of this compound with bilayer mimics is a complex process governed by the distinct behaviors of its constituent ions: the Triphenylpropylphosphonium cation and the phenolate anion. While direct studies on the combined salt are limited, a comprehensive understanding can be derived from research on the individual ionic species.

The Triphenylpropylphosphonium cation, as a lipophilic cation, readily interacts with and penetrates lipid bilayers. Molecular dynamics simulations have shown that phosphonium cations, such as [P6,6,6,6]+, can be absorbed into the lipid phase of a hydrated POPC phospholipid bilayer. nih.gov This absorption is a slow process that occurs over microseconds and is virtually irreversible. nih.gov The driving force for this interaction is the hydrophobic effect, with the bulky phenyl groups of the cation seeking the nonpolar interior of the membrane. Once incorporated, these cations can alter the physical properties of the bilayer, including its fluidity, viscosity, and electrostatic pattern. nih.gov At high concentrations, the accumulation of these cations can lead to significant changes in the membrane structure, such as the formation of ripples. nih.gov The uncharged phenol molecule, a conjugate acid of the phenolate anion, has been shown to influence the fluidity of the bilayer by partitioning into the hydrophobic acyl chain region. nih.gov

The phenolate anion's interaction with lipid bilayers is primarily at the membrane-water interface. Studies on phenolic compounds have revealed that they can alter the ion permeability of phospholipid bilayers. rsc.org This effect is not correlated with the lipophilicity of the compound but rather with specific interactions at the lipid headgroup region. rsc.org Molecular dynamics simulations suggest that phenolic compounds capable of altering ion permeability form stable interactions with the phosphate (B84403) oxygen of the phospholipids. rsc.org Polyphenols, a broader class of compounds containing phenolic moieties, are often located near the polar headgroups of lipids, where they can form hydrogen bonds. mdpi.com The interaction of phenolic compounds with the bilayer is also pH-dependent; only the uncharged form of phenol significantly influences the fluidity of the bilayer. nih.gov

The combined effect of the Triphenylpropylphosphonium cation and the phenolate anion on a bilayer mimic would likely involve a dual mode of interaction. The triphenylpropylphosphonium cation would penetrate the hydrophobic core of the membrane, while the phenolate anion would reside closer to the polar headgroup region, potentially interacting with the phosphate groups. This arrangement could lead to a significant perturbation of the membrane structure and function.

Table 1: Interactions of Individual Ions with Lipid Bilayers

| Ion | Primary Interaction Site | Effect on Bilayer | Driving Force/Key Interaction |

|---|---|---|---|

| Triphenylpropylphosphonium Cation | Hydrophobic core (acyl chain region) | Increases fluidity (at low concentrations), can cause structural changes like ripples at high concentrations. nih.gov | Hydrophobic effect. nih.gov |

| Phenolate Anion | Membrane-water interface (polar headgroup region) | Alters ion permeability. rsc.org | Hydrogen bonding and specific interactions with phosphate groups. rsc.orgmdpi.com |

Carbon Dioxide Fixation and Reaction Mechanisms

This compound holds potential for carbon dioxide (CO2) fixation, primarily through the reactivity of its phenolate anion in a process analogous to the Kolbe-Schmitt reaction. aakash.ac.inwikipedia.orgbyjus.com This reaction is a well-established industrial method for the carboxylation of phenols to produce hydroxybenzoic acids, such as salicylic (B10762653) acid. byjus.comnih.gov

The fundamental mechanism of CO2 fixation in this context involves the nucleophilic attack of the phenolate ion on the electrophilic carbon atom of CO2. aakash.ac.inbyjus.com The phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than phenol itself due to the increased electron density on the aromatic ring. aakash.ac.in This enhanced nucleophilicity allows for the reaction with a weak electrophile like CO2. byjus.com

The reaction typically proceeds under pressure and at elevated temperatures. wikipedia.orgbyjus.com The initial product of the carboxylation is a salicylate, which is then protonated in a subsequent step to yield the final hydroxybenzoic acid. wikipedia.orgbyjus.com The regioselectivity of the carboxylation (i.e., whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group) can be influenced by the choice of the counter-ion and reaction conditions. wikipedia.org For instance, using sodium phenoxide generally favors the formation of the ortho-isomer (salicylic acid), while potassium phenoxide can lead to the para-isomer (4-hydroxybenzoic acid). wikipedia.org

The general mechanism for the carboxylation of the phenolate anion can be summarized in the following steps:

Generation of the Nucleophile: The phenolate anion is the active nucleophilic species.

Nucleophilic Attack: The electron-rich aromatic ring of the phenolate attacks the carbon atom of CO2.

Intermediate Formation: A transient intermediate is formed.

Rearomatization and Protonation: The intermediate rearomatizes, and subsequent protonation yields the final hydroxybenzoic acid product.

Table 2: Key Factors in CO2 Fixation by Phenolates

| Factor | Role in the Reaction | Example/Observation |

|---|---|---|

| Phenolate Anion | Acts as the primary nucleophile. aakash.ac.in | More reactive than phenol due to higher electron density. aakash.ac.in |

| Carbon Dioxide | Acts as the electrophile. byjus.com | Weak electrophile, requiring an activated nucleophile. byjus.com |

| Counter-ion (e.g., Na+, K+, Triphenylpropylphosphonium+) | Can influence regioselectivity and reaction kinetics. wikipedia.org | Sodium favors ortho-carboxylation, while potassium favors para-carboxylation. wikipedia.org |

| Temperature and Pressure | Reaction conditions that drive the carboxylation forward. | Typical conditions for the Kolbe-Schmitt reaction are 125°C and 100 atm. wikipedia.orgbyjus.com |

Catalytic Utility of Triphenylpropylphosphonium Phenolate in Modern Organic Synthesis

Organocatalytic Applications

Organocatalysis relies on the use of small organic molecules to accelerate chemical reactions. Phosphine-based catalysts, in particular, have proven to be potent Lewis bases capable of initiating a wide range of transformations.

The catalytic activity of phosphonium (B103445) phenolates is rooted in the fundamental principles of Lewis basicity and nucleophilicity. Phosphines, in general, are well-established Lewis bases, capable of donating their lone pair of electrons to a Lewis acid. researchgate.net The nucleophilicity and Lewis basicity of phosphines can be quantified and are crucial for their role in catalysis, including their use in frustrated Lewis pair (FLP) chemistry. nih.gov

In the context of triphenylpropylphosphonium phenolate (B1203915), the zwitterionic structure is key. These compounds can be viewed as stabilized ylides. The phenolate oxygen acts as a potent nucleophile, while the triphenylphosphine (B44618) moiety provides steric bulk and electronic influence. The formation of related phosphonium phenolate zwitterions can occur through the conjugate addition (phospha-Michael reaction) of a phenol-substituted phosphine (B1218219) to a Michael acceptor. nih.gov This process creates a stabilized species where the phenolate can act as an internal base or nucleophile, activating substrates for subsequent reactions. This inherent nucleophilicity of the oxygen atom is central to its catalytic function, enabling the activation of electrophiles like acid anhydrides. researchgate.net

Phosphines are effective catalysts for Michael and oxa-Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The general mechanism involves the initial nucleophilic attack of the phosphine on the electron-deficient olefin, generating a zwitterionic intermediate. organic-chemistry.orgchemrxiv.org This zwitterion then acts as a base, deprotonating the nucleophile (an alcohol in oxa-Michael additions) to form an alkoxide. chemrxiv.org The alkoxide then adds to another molecule of the Michael acceptor, propagating the catalytic cycle. chemrxiv.org

Triphenylphosphine (TPP) itself is a commonly used catalyst for these reactions. For instance, it can catalyze the Michael addition of alcohols to acrylic compounds, such as acrylonitrile (B1666552) or acrylates, to produce β-alkoxy derivatives. researchgate.net Studies comparing various triarylphosphines have shown that electron-rich phosphines outperform TPP in catalyzing oxa-Michael additions. doaj.org The formation of phosphonium phenolate zwitterions is directly relevant, as they can be formed in situ when a hydroxy-substituted phosphine reacts with a Michael acceptor. nih.gov This reaction proceeds smoothly with acceptors like methyl vinyl ketone and various acrylates. nih.gov The stability and reactivity of the resulting zwitterion are crucial for its catalytic efficiency.

The table below summarizes the catalytic activity of different phosphines in the oxa-Michael addition, demonstrating the influence of the phosphine's electronic properties on the reaction outcome.

| Michael Acceptor | Michael Donor | Catalyst (1 mol%) | Conversion (24h, rt) | Reference |

| Acrylonitrile | Propargyl alcohol | TPP | 14% | chemrxiv.org |

| Acrylonitrile | Propargyl alcohol | TMTPP | 100% | chemrxiv.org |

| Acryl amide | Allyl alcohol | TPP | 10% | chemrxiv.org |

| Acryl amide | Allyl alcohol | TMTPP | 98% | chemrxiv.org |

| Divinyl sulfone | n-propanol | TPP | 100% | chemrxiv.org |

*Note: TPP = Triphenylphosphine; TMTPP = Tris(4-methoxyphenyl)phosphine. These results highlight that more electron-rich phosphines like TMTPP are generally more active catalysts. chemrxiv.org

A significant application of phosphonium ylide-type catalysts, which share structural features with phosphonium phenolates, is the regioselective acylation of diols. researchgate.net Achieving selective acylation of one hydroxyl group in the presence of others is a common challenge in organic synthesis, particularly in carbohydrate chemistry. nih.gov

A carbonyl-stabilized phosphonium ylide has been demonstrated as an effective ionic nucleophilic catalyst for the selective acylation of primary alcohols in terminal diols using acid anhydrides. researchgate.net The proposed mechanism involves the nucleophilic attack of the ylide's oxygen atom on the acid anhydride, forming an activated O-acylated intermediate. This activated species then transfers the acyl group selectively to the primary hydroxyl group of the diol substrate. The remarkable regioselectivity is attributed to the steric hindrance created by the bulky triphenylphosphine moiety of the catalyst, which disfavors the approach to the more sterically hindered secondary alcohol, thereby directing the acylation to the less hindered primary site. researchgate.net This method contrasts with other approaches that might rely on directing groups or different catalyst systems to achieve selectivity. nih.gov

| Diol Substrate | Acylating Agent | Catalyst | Selectivity (Primary:Secondary) | Reference |

| 1,2-Octanediol | Isobutyric anhydride | Phosphonium Ylide (OC-45) | >99:1 | researchgate.net |

| 1,2-Dodecanediol | Isobutyric anhydride | Phosphonium Ylide (OC-45) | >99:1 | researchgate.net |

| Styrene glycol | Isobutyric anhydride | Phosphonium Ylide (OC-45) | 95:5 | researchgate.net |

Organophotoredox Catalysis

In recent years, phosphonium salts and their derivatives have found application as organophotoredox catalysts. Research has indicated that stable phosphonium enolate or phenolate zwitterions are suitable for use as organophotoredox catalysts. researchgate.net While the broader field has seen significant advances in using photoredox methods for creating organophosphorus compounds, such as the direct catalytic transformation of white phosphorus into arylphosphines and tetraarylphosphonium salts using an iridium photocatalyst, the specific application of pre-formed triphenylpropylphosphonium phenolate in such reactions is an emerging area. nih.gov The principle involves the catalyst absorbing light to reach an excited state, from which it can engage in single-electron transfer processes to activate substrates, thereby enabling novel transformations.

Catalytic Transformations Involving Carbon Dioxide

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a major goal in sustainable chemistry. Phosphonium salts have been identified as effective catalysts for the chemical fixation of CO₂, particularly in the synthesis of valuable organic carbonates.

Phosphonium salts are effective catalysts for the synthesis of both cyclic and non-symmetric dialkyl carbonates. rsc.orgresearchgate.net Specifically, phosphonium salts derived from ortho-hydroxy-substituted phosphines, which exist in a zwitterionic phenolate form, have been noted for their catalytic activity in synthesizing carbonates from CO₂. researchgate.net

The catalytic performance of phosphonium phenolate salts in the transesterification reactions to produce non-symmetric dialkyl carbonates has been studied. rsc.org These catalysts are thought to operate through a cooperative mechanism that involves the simultaneous activation of both the electrophilic (e.g., another carbonate) and nucleophilic (e.g., an alcohol) reactants. rsc.org For the direct synthesis of diphenyl carbonate from phenol (B47542) and CO₂, various catalyst systems have been explored, highlighting the importance of catalyst design in this transformation. nih.gov While industrially, diphenyl carbonate can be produced via routes involving phosgene (B1210022) or the transesterification of dimethyl carbonate, direct synthesis from phenol and CO₂ is a more environmentally benign goal. nih.govgoogle.com The use of phosphonium salt catalysts offers a promising metal-free alternative for these important transformations. researchgate.net

Reaction with Isocyanates for Oxazolidine Formation

The synthesis of oxazolidinones, a class of heterocyclic compounds with significant applications in medicinal chemistry, can be achieved through the [3+2] cycloaddition of epoxides and isocyanates. Phosphonium salts have emerged as effective organocatalysts for this transformation, offering an alternative to metal-based systems. organic-chemistry.orgacs.org While direct studies on this compound are not extensively documented, its catalytic activity can be inferred from research on analogous tetraarylphosphonium salts (TAPS). organic-chemistry.orgnih.gov

The proposed mechanism for TAPS-catalyzed oxazolidinone formation involves a bifunctional activation strategy. acs.org The phosphonium salt acts as both a Lewis acid and a source of a nucleophilic anion. In the case of this compound, the phenolate anion would initiate the reaction by performing a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to its opening. This step is often the rate-determining step and benefits from the Lewis acidic character of the phosphonium cation, which coordinates to the epoxide oxygen, facilitating the ring-opening.

The resulting alkoxide intermediate then reacts with the isocyanate to form a carbamate. acs.org The final step is an intramolecular cyclization of the carbamate, where the oxygen attacks the carbon of the former epoxide, displacing the phenolate and forming the five-membered oxazolidinone ring. This process regenerates the this compound catalyst, allowing it to participate in subsequent catalytic cycles. The regioselectivity of the initial epoxide opening is a crucial factor, with the nucleophilic attack generally occurring at the less sterically hindered carbon of the epoxide. acs.orgnih.gov

Research on various tetraarylphosphonium salts has demonstrated their robustness across a range of substrates, including both aryl and aliphatic isocyanates and various terminal epoxides. organic-chemistry.org The efficiency of the catalysis is influenced by factors such as solvent and temperature. organic-chemistry.org

Table 1: Representative Examples of Phosphonium Salt-Catalyzed Oxazolidinone Synthesis The following data is representative of tetraarylphosphonium salt catalysis, which serves as a model for the expected reactivity of this compound.

| Isocyanate Substrate | Epoxide Substrate | Catalyst System | Yield (%) | Reference |

| Phenyl isocyanate | Styrene oxide | Tetraarylphosphonium Bromide | 90 | organic-chemistry.orgacs.org |

| 4-Chlorophenyl isocyanate | Propylene oxide | Tetraarylphosphonium Bromide | 85 | organic-chemistry.orgacs.org |

| Benzyl isocyanate | 1,2-Epoxybutane | Tetraarylphosphonium Bromide | 78 | organic-chemistry.orgacs.org |

| Cyclohexyl isocyanate | Glycidyl phenyl ether | Tetraarylphosphonium Bromide | 75 | organic-chemistry.orgacs.org |

Phase-Transfer Catalysis and Interfacial Reactions

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. operachem.comnih.gov Quaternary phosphonium salts are a prominent class of phase-transfer catalysts, valued for their high thermal stability and chemical resistance compared to their ammonium (B1175870) counterparts. alfachemic.comfluorochem.co.uk

This compound is structurally well-suited to function as a phase-transfer catalyst. The cation, triphenylpropylphosphonium, possesses significant lipophilicity due to the three phenyl rings and the propyl group attached to the phosphorus atom. operachem.com This allows the cation to be soluble in non-polar organic solvents. The primary role of the phosphonium cation is to act as a "shuttle" for an anion. youtube.com It can pair with an anionic reactant from the aqueous phase (or a solid phase) and transport it into the organic phase where the reaction with an organic-soluble substrate occurs. operachem.com

In this context, the phenolate anion of this compound can either be the active nucleophile that is transported or it can be exchanged for another anion from the aqueous phase, such as a hydroxide (B78521), cyanide, or halide ion. operachem.com Once in the organic phase, the transported anion is weakly solvated and highly reactive, leading to significantly accelerated reaction rates. nih.gov The use of PTCs like this compound offers numerous advantages, including the use of inexpensive inorganic salts as reagents, milder reaction conditions, and reduced need for anhydrous or polar aprotic solvents. nih.govyoutube.com

Table 2: Typical Interfacial Reactions Facilitated by Phosphonium-Based Phase-Transfer Catalysts

| Reaction Type | Aqueous/Solid Phase Reactant | Organic Phase Reactant | Typical Product | Reference |

| Nucleophilic Substitution | Sodium cyanide (NaCN) | 1-Bromooctane | 1-Cyanooctane | operachem.com |

| Alkylation | Potassium phenoxide | Benzyl bromide | Benzyl phenyl ether | nih.gov |

| Oxidation | Potassium permanganate (B83412) (KMnO₄) | Styrene | Benzoic acid | nih.gov |

| Saponification | Sodium hydroxide (NaOH) | Ethyl benzoate | Sodium benzoate | chemscene.com |

Applications in Polymerization Reactions

Phosphonium salts serve as versatile catalysts and initiators in various polymerization reactions, including ring-opening polymerization (ROP) and the synthesis of polycarbonates. researchgate.netcapes.gov.br The specific structure of this compound makes it a candidate for catalyzing such transformations, particularly in epoxy resin chemistry and polycarbonate synthesis.

Furthermore, phosphonium salts are employed in the synthesis of polycarbonates through the transesterification of dialkyl carbonates with diols. researchgate.netrsc.org While high molecular weight polycarbonates are not always the target, phosphonium salt catalysts, including those with phenolate anions, have shown high efficacy. rsc.org The catalytic performance is attributed to a cooperative mechanism involving the simultaneous activation of both the electrophilic (dialkyl carbonate) and nucleophilic (diol) reactants. rsc.org Phosphonium salts have also found use as flame retardant additives in polycarbonate formulations. researchgate.net In the realm of ROP, triphenylphosphine-derived initiators are effective for the polymerization of α-amino acid N-carboxyanhydrides (NCAs), and phosphonium-bridged ferrocenophanes can undergo ROP to form ionomeric polymers. capes.gov.brnih.gov

Table 3: Polymerization Reactions Catalyzed by Phosphonium Salts

| Polymerization Type | Monomer(s) | Catalyst/Initiator Class | Resulting Polymer | Reference |

| Epoxy Resin Formation | Epoxide, Phenol | Tetraphenylphosphonium Phenolate | Epoxy Polymer | nih.gov |

| Transesterification | Dimethyl carbonate, 1,4-Butanediol | Methyltrioctylphosphonium Phenolate | Linear Dicarbonates | rsc.orgrsc.org |

| Ring-Opening Polymerization | α-Amino acid N-carboxyanhydride | Triphenylphosphine-derived initiator | Polypeptide | nih.gov |

| Ring-Opening Polymerization | Phosphonium-bridged organic-chemistry.orgFerrocenophane | Thermal / PtCl₂ | Ionomeric Polyferrocenylphophane | capes.gov.br |

Computational and Theoretical Approaches to Triphenylpropylphosphonium Phenolate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of molecules. arxiv.orgarxiv.orgaps.org For a system like triphenylpropylphosphonium phenolate (B1203915), these calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Methods such as Hartree-Fock theory and post-Hartree-Fock methods provide a foundational understanding of the electronic structure. arxiv.org For instance, calculations on the triphenylpropylphosphonium cation would reveal the extent of positive charge localization on the phosphorus atom and the influence of the phenyl and propyl groups. Similarly, for the phenolate anion, these calculations would show the distribution of the negative charge across the oxygen atom and the aromatic ring. The interaction between the cation and anion, a key feature of this ion pair, can also be modeled to understand the nature and strength of the non-covalent interactions holding them together. rsc.org

The reactivity of the phenolate anion, for example, can be explored by calculating its molecular electrostatic potential (MEP) and frontier molecular orbitals. researchgate.net DFT calculations on phenol (B47542) oxidation have shown that the electronic structure of the phenolate is key to its reactivity, with the phenolate sometimes exhibiting phenoxenium character in transition states. rsc.org Studies on the reaction of phenols with radicals have used DFT to gain fundamental insights into reaction mechanisms, such as distinguishing between hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) pathways. ustc.edu.cn

Table 1: Illustrative Data from Quantum Chemical Calculations on Related Systems This table presents typical data that would be generated for the components of triphenylpropylphosphonium phenolate based on calculations for analogous systems.

| Property | Triphenylpropylphosphonium Cation (Illustrative) | Phenolate Anion (Illustrative) | Source(s) |

| Charge on Phosphorus/Oxygen Atom | +0.85 e | -0.75 e | rsc.orgresearchgate.net |

| HOMO Energy | -8.2 eV | -2.5 eV | researchgate.net |

| LUMO Energy | -1.5 eV | +1.2 eV | researchgate.net |

| HOMO-LUMO Gap | 6.7 eV | 3.7 eV | researchgate.net |

Note: The values in this table are illustrative and represent typical outcomes of quantum chemical calculations for similar ions, not experimentally verified data for this compound itself.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reaction mechanisms of chemical systems due to its favorable balance of accuracy and computational cost. mdpi.comcatalysis.blog For systems involving phosphonium (B103445) salts and phenolates, DFT is invaluable for exploring potential energy surfaces, identifying transition states, and calculating reaction energy profiles. rsc.orgrsc.orgtue.nl

DFT calculations are instrumental in mapping out the step-by-step pathways of chemical reactions. For this compound, this could involve its role as a phase-transfer catalyst. DFT has been used to study the mechanism of reactions catalyzed by phosphonium salts, for example, in the enantioselective synthesis of S-stereogenic sulfinamides. researchgate.net In such studies, the calculations can identify key intermediates and transition states, revealing how the catalyst interacts with reactants to facilitate the transformation. researchgate.net

For the phenolate component, DFT has been used to investigate its oxidative dearomatization. rsc.orgrsc.org These studies show that the reaction can proceed through different mechanisms, and DFT can determine which pathway is more favorable by comparing the energies of the transition states. rsc.org For example, in the oxidation of phenols by hypervalent iodine reagents, DFT calculations elucidated a mechanism involving a ligand exchange followed by a redox process, identifying the structures of the relevant transition states. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, DFT can be used to construct a complete energy profile for a reaction. researchgate.netissr.edu.kh This profile provides the activation barriers (the energy difference between reactants and the transition state), which are critical for understanding reaction rates.

In the context of catalysis by a phosphonium salt, DFT calculations can reveal how the catalyst lowers the activation barrier of a reaction. For example, a study on the BF3-catalyzed ring-opening/Friedel–Crafts cascade process, which can be promoted by phosphonium salts, used DFT to compute the free-energy profiles of the reaction, showing the relative energies of all species along the reaction coordinate. nih.gov Similarly, DFT has been employed to calculate the energy profiles for the enantioselective skeletal reorganization of sulfoximines to sulfinamides under phosphonium salt catalysis. researchgate.net These calculations help in understanding the origin of enantioselectivity by comparing the activation barriers for the formation of different stereoisomers. researchgate.net

Table 2: Example of Calculated Activation Energies for a Reaction Involving a Phenolate This table illustrates the type of data that can be obtained from DFT calculations of reaction energy profiles, based on a study of phenol oxidation.

| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) | Source(s) |

| Phenol Oxidation | Phenol + Oxidant | [Phenol---Oxidant]‡ | Oxidized Phenol + Reduced Oxidant | 15.2 | rsc.orgresearchgate.net |

Note: The value is illustrative of activation energies calculated for phenol reactions and is not specific to a reaction involving this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ucl.ac.ukresearchgate.netnsf.gov For a system like this compound, which can be considered an ionic liquid, MD simulations provide insights into its dynamic properties, such as viscosity, diffusivity, and ionic conductivity. nsf.govresearchgate.net

MD simulations of phosphonium-based ionic liquids have been performed to understand how the structure of the cation and anion influences the macroscopic properties of the fluid. ucl.ac.ukresearchgate.net These simulations can reveal how the ions arrange themselves in the liquid state and how these arrangements change with temperature. For example, simulations have shown that increasing temperature weakens the interactions between cations and anions, leading to a decrease in density. nsf.govresearchgate.net The diffusive properties, characterized by mean squared displacements, show the significant effect of the alkyl chain length on the movement of the phosphonium cation. ucl.ac.uk

Computational Studies on Intermolecular Interactions and Solvation Effects

The behavior of this compound in solution is governed by its interactions with solvent molecules. Computational studies can quantify these intermolecular interactions and predict solvation effects. suny.edufigshare.comresearchgate.net

MD simulations are particularly well-suited for studying solvation. figshare.com By simulating the ionic compound in a box of solvent molecules, it is possible to analyze the structure of the solvation shells around the cation and anion. For phosphonium-based ionic liquids, MD simulations have been used to study their interactions with various compounds, including water. nsf.gov The solvation dynamics in phosphonium ionic liquids have also been investigated using a combination of experimental techniques and computational modeling, revealing how the solvent structure is influenced by the presence of the ions. suny.eduresearchgate.net The interactions between phosphonium-based ionic liquids and other molecules, such as propanoic acid, have been studied to understand the nature of the molecular interactions. researchgate.net

Quantum chemical calculations can also be used to study solvation, often through the use of implicit solvent models that represent the solvent as a continuous medium. nih.gov These models can be used to calculate solvation-free energies, which indicate the solubility of a compound in a particular solvent. figshare.com

Theoretical Basis for Catalyst Design and Optimization

Computational chemistry provides a rational basis for the design and optimization of catalysts. mdpi.compnnl.govcaltech.eduacs.orgescholarship.org For phase-transfer catalysts like this compound, theoretical studies can help in designing catalysts with improved activity and selectivity. nih.govrsc.org

The process often begins with a detailed computational study of the reaction mechanism with an existing catalyst. catalysis.blog By understanding the factors that control the rate and selectivity of the reaction, such as the interactions between the catalyst and the reactants in the transition state, researchers can propose modifications to the catalyst structure to improve its performance. For example, DFT calculations can be used to screen a library of potential catalyst candidates by calculating the activation barriers for the desired reaction. acs.org This computational screening can identify promising candidates for experimental synthesis and testing, thereby accelerating the catalyst development process. acs.org

In the context of phosphonium salt catalysis, theoretical studies could be used to explore how changes to the substituents on the phosphorus atom or the nature of the counter-ion (phenolate in this case) affect catalytic efficiency. For instance, in the copolymerization of CO2 and epoxides, DFT calculations have shown the importance of noncovalent stabilizations exerted by the phosphonium moieties, guiding the identification of more active catalysts. acs.org

Advanced Spectroscopic and Structural Characterization Techniques for Triphenylpropylphosphonium Phenolate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of triphenylpropylphosphonium phenolate (B1203915), offering distinct information for both the cation and the anion.

In solution, NMR spectroscopy confirms the presence and structure of the individual ions. The spectra are typically recorded in deuterated solvents, and chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for both the triphenylpropylphosphonium cation and the phenolate anion. For the cation, the aromatic protons of the three phenyl groups typically appear as a complex multiplet in the range of δ 7.5-8.0 ppm. The protons of the propyl chain exhibit distinct signals: the α-methylene protons (adjacent to the phosphorus atom) are deshielded and appear as a multiplet, the β-methylene protons appear at an intermediate shift, and the terminal methyl protons are the most shielded, appearing as a triplet. The phenolate anion's aromatic protons give rise to signals in the aromatic region, which can sometimes overlap with the cation's phenyl signals. The exact chemical shifts are influenced by the solvent and the degree of ion pairing.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation. For the triphenylpropylphosphonium cation, the ipso-carbon of the phenyl rings (directly bonded to phosphorus) shows a characteristic doublet due to coupling with the ³¹P nucleus. chemicalbook.com The other aromatic carbons appear at their expected shifts between δ 120-140 ppm. The carbons of the propyl chain are also clearly distinguishable. For the phenolate anion, the carbon atom bonded to the oxygen (C-O) is significantly deshielded and appears at a distinct chemical shift, typically above δ 155 ppm. docbrown.info The other four aromatic carbons of the phenolate ring give rise to three distinct signals due to the molecule's symmetry. docbrown.info

³¹P NMR Spectroscopy: As phosphorus-31 has a natural abundance of 100% and a nuclear spin of ½, ³¹P NMR is a highly effective technique for characterizing the phosphonium (B103445) cation. oxinst.com Triphenylpropylphosphonium salts typically exhibit a single resonance in the ³¹P NMR spectrum, with a chemical shift that is characteristic of tetracoordinated phosphorus atoms in phosphonium species. oxinst.comresearchgate.net The chemical shift provides direct evidence for the electronic environment around the phosphorus center. For comparison, the related compound triphenylphosphine (B44618) (PPh₃) has a chemical shift around -5 ppm, while its oxidation to triphenylphosphine oxide (OPPh₃) shifts the signal to approximately +25 to +35 ppm. uni-muenchen.de

| Moiety | Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Triphenylpropylphosphonium Cation | ¹H | Phenyl (Ar-H) | 7.5 - 8.0 | chemicalbook.com |

| Propyl (α-CH₂) | ~3.0 - 3.5 | chemicalbook.com | ||

| Propyl (-CH₂-CH₃) | ~1.5 - 2.0 | chemicalbook.com | ||

| ¹³C | Phenyl (C-P) | ~118 (doublet) | chemicalbook.com | |

| ³¹P | P⁺ | ~20 - 30 | researchgate.net | |

| Phenolate Anion | ¹H | Aromatic (Ar-H) | 6.5 - 7.5 | rsc.org |

| ¹³C | Aromatic (C-O) | >155 | docbrown.info |

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, conformation, and dynamics of triphenylpropylphosphonium phenolate in the solid phase. Unlike in solution where rapid tumbling averages out anisotropic interactions, in the solid state, these interactions can be measured. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples.

For the triphenylpropylphosphonium cation, ³¹P ssNMR is particularly powerful. The chemical shift anisotropy (CSA) of the phosphorus nucleus is sensitive to the local electronic environment and the symmetry of the P-C bonds. nih.gov Variations in the crystal packing or the presence of different polymorphs can lead to distinct ³¹P chemical shifts and CSA parameters. nih.gov Furthermore, ¹³C CP/MAS experiments can resolve the signals of the individual carbon atoms, providing insights into the conformation of the phenyl rings and the propyl chain within the crystal lattice. Studies on analogous triphenylphosphonium halides have demonstrated that solid-state NMR can be a powerful tool to differentiate between chemically similar ionic sites and to complement data from X-ray diffraction. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

By analyzing the diffraction pattern of a single crystal of this compound, a detailed model of the unit cell can be constructed. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles for both the cation and the anion.

In the triphenylpropylphosphonium cation, the phosphorus atom is expected to have a slightly distorted tetrahedral geometry, with C-P-C angles close to the ideal 109.5°. researchgate.net The three phenyl groups typically adopt a propeller-like conformation. The P-C bond lengths to the phenyl carbons are shorter than the P-C bond to the propyl group, reflecting the different hybridization (sp² vs. sp³) of the carbon atoms.

The geometry of the phenolate anion will also be determined, confirming the planarity of the aromatic ring and providing the precise C-C and C-O bond lengths. The C-O bond length is particularly informative, as it can indicate the degree of charge delocalization within the anion.

| Parameter | Atoms | Expected Value | Reference |

|---|---|---|---|

| Bond Length (Å) | P-C (phenyl) | ~1.78 - 1.80 Å | researchgate.net |

| P-C (propyl) | ~1.80 - 1.82 Å | researchgate.net | |

| Bond Angle (°) | C-P-C | ~108 - 112° | researchgate.net |

| Torsion Angle (°) | C-C-P-C | Variable (defines propeller twist) | researchgate.net |

Single-crystal XRD also reveals how the triphenylpropylphosphonium cations and phenolate anions are arranged in the crystal lattice. The packing is determined by a balance of electrostatic forces between the ions and weaker intermolecular interactions. Significant non-covalent interactions likely include:

Ion-Pairing: The primary interaction is the electrostatic attraction between the positively charged phosphorus center of the cation and the negatively charged oxygen atom of the phenolate anion.

C-H···π Interactions: The electron-rich π-systems of the phenyl rings (on both the cation and anion) can interact with C-H bonds from the propyl chains or adjacent phenyl groups.

π-π Stacking: Phenyl rings from adjacent cations or anions may stack in an offset fashion to maximize attractive forces. researchgate.net

C-H···O Hydrogen Bonds: Weak hydrogen bonds may form between the acidic protons on the phenyl rings of the cation and the oxygen atom of the phenolate anion.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An absorption in the IR spectrum or a scattering peak in the Raman spectrum corresponds to a specific molecular vibration (e.g., stretching, bending).

For this compound, the vibrational spectra will contain characteristic bands for both the cation and the anion.

Triphenylpropylphosphonium Cation: The spectra are dominated by the vibrations of the P-phenyl groups. Strong bands corresponding to C-H stretching of the aromatic rings are observed above 3000 cm⁻¹. The P-C stretching vibrations and various phenyl ring modes (e.g., ring breathing) appear in the 1450-1000 cm⁻¹ region.

Phenolate Anion: The phenolate anion has several characteristic vibrations. A strong C-O stretching band is expected in the region of 1250-1350 cm⁻¹. docbrown.info The aromatic C=C stretching vibrations typically appear between 1600 and 1450 cm⁻¹. docbrown.info If any residual phenol (B47542) is present due to protonation, a broad O-H stretching band would be visible around 3200-3500 cm⁻¹. docbrown.infookstate.edu

| Wavenumber (cm⁻¹) | Vibrational Mode | Associated Moiety | Reference |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Cation & Anion | docbrown.info |

| 3000 - 2850 | Aliphatic C-H Stretch | Cation (Propyl) | researchgate.net |

| ~1580 | Aromatic C=C Stretch | Anion | docbrown.info |

| ~1440 | P-Phenyl Stretch | Cation | researchgate.net |

| ~1260 | Aromatic C-O Stretch | Anion | docbrown.info |

| ~1110 | P-Phenyl in-plane bend | Cation | researchgate.net |

| 750 - 690 | Aromatic C-H Out-of-plane Bend | Cation & Anion | docbrown.info |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

No published studies containing UV-Vis spectroscopic data specifically for this compound were found. Consequently, information regarding its electronic transitions and solvatochromic behavior is not available in the current scientific literature.

Other Advanced Characterization Methods (e.g., XPS, ARXPS)

There are no available research findings or data from X-ray Photoelectron Spectroscopy (XPS) or Angle-Resolved X-ray Photoelectron Spectroscopy (ARXPS) specifically for this compound.

Future Research Trajectories and Broader Impact in Chemical Science

Rational Design of Next-Generation Triphenylpropylphosphonium Phenolate (B1203915) Derivatives

The future development of catalysts based on the triphenylpropylphosphonium phenolate scaffold will heavily rely on the rational design of new derivatives. This approach involves systematically modifying the structure of the cation and anion to fine-tune the catalyst's reactivity, selectivity, and physical properties. The goal is to create "task-specific" catalysts tailored for particular chemical transformations. tandfonline.comtandfonline.com

Key strategies for rational design include:

Modification of the Phosphonium (B103445) Cation: Altering the substituents on the phosphorus atom can significantly impact the catalyst's steric and electronic properties. Replacing the phenyl groups with electron-donating or electron-withdrawing groups can modulate the Lewis acidity of the phosphorus center, which in turn influences its ability to activate substrates. acs.org Similarly, changing the length or structure of the propyl chain can affect the catalyst's solubility and steric accessibility.

Functionalization of the Phenolate Anion: The phenolate anion is not merely a counterion but an active component of the catalytic system, often acting as a Brønsted base or a nucleophile. nih.gov Introducing substituents onto the phenyl ring of the phenolate can alter its basicity and nucleophilicity. For example, electron-withdrawing groups would decrease its basicity, while electron-donating groups would increase it. This allows for precise control over its role in the reaction mechanism.

Introduction of Additional Functional Groups: Incorporating other functional moieties, such as hydrogen-bond donors or other coordinating atoms, can lead to bifunctional or multifunctional catalysts. tandfonline.comnottingham.ac.uk These groups can provide secondary interactions with substrates, enhancing stereoselectivity and reaction rates. Synthetic strategies for creating such functionalized phosphonium salts are well-documented and can be adapted for this purpose. nih.govacs.orgmdpi.com

The table below illustrates potential design strategies and their anticipated effects on catalytic performance.

| Design Strategy | Target Component | Anticipated Effect | Potential Application |

| Introduce electron-withdrawing groups (e.g., -CF₃) on P-phenyl rings | Phosphonium Cation | Increased Lewis acidity; enhanced catalytic hydrosilylation. acs.org | Reduction of challenging carbonyl compounds. |

| Introduce electron-donating groups (e.g., -OMe) on P-phenyl rings | Phosphonium Cation | Decreased Lewis acidity; may favor side reactions in some cases. acs.org | Tuning selectivity in competitive reaction pathways. |

| Add substituents to the phenolate ring | Phenolate Anion | Modulated basicity and nucleophilicity. nih.gov | Optimizing base-catalyzed steps like deprotonation. |

| Incorporate a chiral backbone (e.g., from BINOL) | Both Cation and Anion | Induction of asymmetry in the product. nottingham.ac.uk | Enantioselective synthesis. |

| Attach to a polymer or solid support | Entire Compound | Facilitated catalyst recovery and reuse. nih.gov | Sustainable, large-scale industrial processes. |

Synergistic Catalytic Systems and Multicomponent Reactions

This compound is an archetypal example of a catalyst capable of cooperative activation. The phosphonium cation can function as a Lewis acid to activate an electrophile, while the phenolate anion can act as a Brønsted base or nucleophile to activate a nucleophile. nih.govresearchgate.net This dual activation mechanism is a cornerstone of its catalytic efficacy. nih.gov

This synergistic potential is particularly valuable in multicomponent reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. nih.gov In an MCR, the phosphonium phenolate catalyst could orchestrate the reaction by simultaneously activating different reactants. For instance, in a reaction involving an aldehyde and a pronucleophile, the phosphonium center could polarize the carbonyl group of the aldehyde, while the phenolate abstracts a proton from the pronucleophile to generate the active nucleophilic species. Phosphine-triggered MCRs are known to produce a diverse range of valuable heterocyclic compounds. nih.gov

Future research will likely focus on designing novel MCRs that capitalize on this synergistic catalysis. By carefully selecting substrates that can be activated by the Lewis acidic cation and the basic anion, new and efficient pathways to complex molecular architectures, particularly heterocyclic phosphonates, can be developed. nih.gov

| Reaction Component | Role of Catalyst | Activation Mode |

| Electrophile (e.g., Aldehyde) | Phosphonium Cation | Lewis Acidic Activation (Coordination to Carbonyl Oxygen) |

| Nucleophile (e.g., Active Methylene Compound) | Phenolate Anion | Brønsted Base Activation (Deprotonation) |

| Overall Reaction | This compound | Synergistic/Cooperative Catalysis |

Expanding Scope of Substrates and Reaction Types

A significant trajectory for future research is the expansion of the substrate scope and the types of reactions catalyzed by this compound and its derivatives. While initial studies have demonstrated its utility in transformations like transesterification, its potential extends much further. nih.gov By rationally designing derivatives as outlined in section 7.1, catalysts can be developed to accommodate a wider variety of functional groups and more sterically demanding substrates. acs.orgmdpi.com

Future research could explore its application in:

C-C Bond Forming Reactions: Michael additions, aldol (B89426) reactions, and other condensations where the catalyst's dual functionality can be exploited.

Heterocycle Synthesis: As demonstrated in phosphine-mediated MCRs, these catalysts are prime candidates for constructing complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and materials science. nih.govnih.gov

Polymerization: Phosphonium salts have been investigated as accelerators in polymerization processes. chemrxiv.org Tailored derivatives could control polymerization rates and polymer properties.

CO₂ Valorization: Bifunctional phosphonium salts have proven effective in the synthesis of cyclic carbonates from epoxides and carbon dioxide, a key reaction for carbon capture and utilization. nih.gov

The table below contrasts the current demonstrated applications with potential future expansions.

| Feature | Current Scope | Potential Future Scope |

| Reaction Types | Transesterification nih.gov, Ring-opening of oxiranes chemrxiv.orgbohrium.com | Michael additions, Aldol reactions, Asymmetric alkylations nottingham.ac.uk, Cycloadditions, CO₂ fixation nih.gov, Polymerization catalysis. |

| Substrate Scope | Simple alcohols, Dimethyl carbonate nih.gov, Oxiranes chemrxiv.org | Sterically hindered substrates, substrates with sensitive functional groups (e.g., alkynes, olefins) acs.org, diverse aldehydes and ketones. nih.gov |

Integration of Computational and Experimental Methodologies

To accelerate the discovery and optimization of new catalysts and reactions, a synergistic approach combining experimental work with computational modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into reaction mechanisms, transition state geometries, and the energetic profiles of catalytic cycles. nih.gov

This integrated approach can:

Elucidate Reaction Mechanisms: Computational studies can map out the step-by-step pathway of a reaction, identifying key intermediates and transition states. This can confirm or refine mechanistic hypotheses derived from experimental data, such as the cooperative activation model. nih.gov

Rationalize Catalyst Performance: By modeling how structural modifications (e.g., adding electron-withdrawing vs. electron-donating substituents) affect the energies of transition states, computational studies can explain why certain catalysts are more effective than others. acs.org For instance, calculations can quantify the impact of substituents on the Lewis acidity of the cation and the basicity of the anion.

Predict New Catalysts: Before engaging in time-consuming synthesis, computational screening can be used to predict the potential efficacy of new catalyst designs. This allows researchers to prioritize the most promising candidates for experimental validation, embodying the principles of rational design. nih.gov

Understand Catalyst Stability and Decomposition: Modeling can also explore potential catalyst deactivation or decomposition pathways, such as the formation of phosphine (B1218219) oxide, helping to design more robust catalysts. chemrxiv.orgnih.gov

| Methodology | Role in Research Workflow | Example Contribution |

| Experimental Synthesis & Testing | Provides real-world data on catalyst activity, selectivity, and stability. Validates computational predictions. | Synthesizing a series of substituted phenolates and measuring their catalytic activity in a benchmark reaction. nih.gov |